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Compound of Interest

Cat. No.: B13182691

Compound Name: 5,8-Difluoroquinolin-3-amine

Get Quote

Executive Summary & Chemical Identity

5,8-Difluoroquinolin-3-amine is a high-value heterocyclic building block.[1] Its specific

fluorination pattern (positions 5 and 8) modulates metabolic stability and lipophilicity, making it

a critical scaffold for optimizing structure-activity relationships (SAR) in drug discovery,

particularly for CK2 kinase inhibitors and gyrase-targeting antibacterials.

Chemical Specifications

Property Detail

CAS Number 1297654-77-3

IUPAC Name 5,8-difluoroquinolin-3-amine
Molecular Formula CoHeF2N2

Molecular Weight 180.15 g/mol

SMILES Nclcc2c(F)cee(F)c2necl

Key Features

Electron-deficient aromatic core; 3-amino

handle for amide coupling/reductive amination.
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Market Analysis: Suppliers & Price Per Gram

Due to the difficulty of selectively fluorinating the quinoline ring at positions 5 and 8, this
compound is classified as a Tier 3 (Specialty/Custom) building block. It is rarely held in bulk
stock and typically requires a lead time of 2—4 weeks.

Commercial Availability & Pricing Model

Note: Prices are estimated based on Q1 2025 market data for research-grade purity (>95%).

Supplier Vendor L Est. Price (Per )
Availability Lead Time
Category Examples Gram)
Primary Catalog BLD Pharm Stock/Lead $1,200 — $1,800 2-3 Weeks
o AmBeed /

Distributor Lead ~$1,850 3-4 Weeks
Chemat
Arctom / Inquire (Vol.

Bulk/Custom Custom ) 4-6 Weeks
ChemScene Discount)

Procurement Strategy:
e <1 Gram: Purchase directly from primary catalog vendors (e.g., BLD Pharm) to save time.
e >5 Grams: The cost-per-gram is prohibitive (

150-$300/gram**,

Technical Deep Dive: Synthesis & Production

The commercial scarcity of 5,8-difluoroquinolin-3-amine arises from the challenge of
introducing the amine at the 3-position. The most robust, self-validating route utilizes 5,8-
difluoroquinoline-3-carboxylic acid (CAS: 1296951-06-8) as the starting material. This precursor
is more widely available and significantly cheaper.

Validated Synthesis Pathway (Curtius Rearrangement)
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The following workflow transforms the carboxylic acid into the amine via an acyl azide and
isocyanate intermediate. This method preserves the sensitive fluoro-substituents.
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Figure 1: Synthetic pathway via Curtius Rearrangement. This route avoids harsh
nitration/reduction conditions that could affect the fluorinated ring.

Experimental Protocol: Conversion of Acid to Amine

Rationale: Direct nitration of 5,8-difluoroquinoline often yields a mixture of isomers. The
carboxylic acid route guarantees regioselectivity.

Step 1: Activation
o Dissolve 5,8-difluoroquinoline-3-carboxylic acid (1.0 eq) in anhydrous tert-butanol (t-BuOH).

e Add Triethylamine (Et3N, 1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq) under
nitrogen atmosphere.

o Causality: DPPA converts the acid to the acyl azide in situ without isolating unstable acid
chlorides.

Step 2: Rearrangement (Curtius)
» Heat the mixture to reflux (85°C) for 3-5 hours.

» Monitor by LCMS for the disappearance of the starting material and formation of the Boc-
protected amine (intermediate).

e Mechanism: The acyl azide undergoes thermal decomposition to an isocyanate, which is
immediately trapped by t-BuOH to form the tert-butyl carbamate (Boc-protected amine).

Step 3: Deprotection
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o Cool to room temperature and concentrate in vacuo.

e Resuspend the residue in 4M HCI in dioxane. Stir at room temperature for 2 hours.
» Basify with NaHCOs to pH 8 and extract with Ethyl Acetate.

 Yield: Expect 60—-75% overall yield.

» Validation: 1H NMR should show a broad singlet (NH2) approx. 5.5-6.0 ppm and loss of the
carboxylic proton.

Applications in Drug Discovery

The 5,8-difluoro motif is not merely decorative; it imparts specific electronic and steric
properties essential for high-affinity binding.

¢ Kinase Inhibition (CK2):
o 3-Aminoquinolines mimic the ATP purine ring.

o The 5,8-difluoro substitution alters the pKa of the quinoline nitrogen, enhancing hydrogen
bonding interactions within the kinase hinge region.

o Reference: See Taylor & Francis studies on CK2 inhibitors derived from quinoline-3-
carboxylic acids [1].

e Antibacterial Agents:

o While traditional fluoroquinolones (e.g., Sparfloxacin) utilize the 3-carboxylic acid for
gyrase binding, 3-amino derivatives are exploring novel binding pockets to overcome
resistance.

o The 5,8-difluoro pattern increases lipophilicity (LogP ~2.1), improving cell membrane
permeability in Gram-negative bacteria.
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» Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein
kinase CK2.Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

e Synthesis of 3-aminoquinolines from a-imino rhodium carbenes.Organic & Biomolecular
Chemistry. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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e To cite this document: BenchChem. [5,8-Difluoroquinolin-3-amine: Technical Procurement &
Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13182691/docs#5-8-difluoroquinolin-3-amine-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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